molecular formula C14H10N8 B564799 5,5/'-([1,1/'-Biphenyl]-2,2/'-diyl)bis(2H-tetrazole) CAS No. 1159977-11-3

5,5/'-([1,1/'-Biphenyl]-2,2/'-diyl)bis(2H-tetrazole)

Cat. No.: B564799
CAS No.: 1159977-11-3
M. Wt: 290.29
InChI Key: GLVJAQAFZXQEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery in Tetrazole Chemistry

The historical development of tetrazole chemistry traces back to the early twentieth century when researchers first began exploring these nitrogen-rich heterocyclic compounds. The foundational work in tetrazole synthesis was established in 1910 when 1H-tetrazole itself was synthesized through the cycloaddition reaction of hydrazoic acid with hydrogen cyanide. This pioneering methodology, while effective, relied on the use of hydrazoic acid, a toxic and explosive gas that presented significant safety challenges for synthetic chemists.

The field experienced a transformative advancement in 1958 when Finnegan and colleagues published their groundbreaking work that revolutionized tetrazole synthesis methodologies. Their innovative approach utilized sodium azide and ammonium chloride in N,N-dimethylformamide, completely displacing the hazardous processes that relied on hydrazoic acid. This methodology not only enhanced safety protocols but also significantly reduced reaction times and improved yields of 5-substituted tetrazoles. The Finnegan methodology established the foundation for modern tetrazole synthesis and has been continuously refined and expanded upon in subsequent decades.

The development of biphenyl-tetrazole hybrid architectures emerged as researchers recognized the potential for combining the structural rigidity and electronic properties of biphenyl systems with the coordination capabilities of tetrazole rings. The specific compound 5,5'-([1,1'-Biphenyl]-2,2'-diyl)bis(2H-tetrazole) represents a sophisticated example of this hybrid approach, incorporating molecular formula C14H10N8 with a molecular weight of 290.290 grams per mole. This compound exemplifies the evolution of tetrazole chemistry from simple mononuclear systems to complex multinuclear architectures capable of forming extensive coordination networks.

Significance of Biphenyl-Tetrazole Hybrid Architectures

Biphenyl-tetrazole hybrid architectures represent a significant advancement in heterocyclic chemistry, combining the structural benefits of biphenyl linkages with the unique coordination properties of tetrazole rings. The significance of these systems lies in their ability to function as bridging ligands in coordination chemistry, where the tetrazole rings can coordinate to metal centers while the biphenyl backbone provides structural rigidity and predictable geometric arrangements.

The compound 5,5'-([1,1'-Biphenyl]-2,2'-diyl)bis(2H-tetrazole) demonstrates particular importance in the development of metal-organic frameworks and coordination polymers. Research has shown that similar biphenyl-tetrazole systems can form complex three-dimensional structures with metal ions, creating materials with potential applications in gas storage, separation processes, and catalysis. The positioning of tetrazole rings at the 2,2'-positions of the biphenyl core creates a chelating geometry that favors the formation of polynuclear metal complexes with enhanced stability.

The pharmacological significance of biphenyl-tetrazole architectures extends beyond coordination chemistry into medicinal applications. Biphenyl tetrazole compounds have gained recognition for their role in pharmaceutical development, particularly as bioisosteres for carboxylic acid groups. The tetrazole moiety can replace carboxyl groups in drug molecules, potentially increasing lipophilicity, bioavailability, and reducing side effects. This bioisosteric replacement has proven particularly valuable in the development of angiotensin receptor blockers, where biphenyl-tetrazole structures serve as key pharmacophores.

Property Value Reference
Molecular Formula C14H10N8
Molecular Weight 290.290 g/mol
Tetrazole Ring Count 2
Biphenyl Core 1,1'-biphenyl-2,2'-diyl
InChI Key GLVJAQAFZXQEQA-UHFFFAOYSA-N

The synthetic accessibility of biphenyl-tetrazole hybrid architectures has been enhanced through the development of solid-phase synthesis methodologies. Research has demonstrated that combinatorial approaches can be employed to generate libraries of biphenyl tetrazoles through key steps including simultaneous biphenyl formation and phenol deallylation under Suzuki cross-coupling conditions, followed by tetrazole ring formation on solid support. These methodologies have enabled the rapid synthesis of diverse biphenyl tetrazole libraries for systematic structure-activity relationship studies.

The coordination behavior of 5,5'-([1,1'-Biphenyl]-2,2'-diyl)bis(2H-tetrazole) and related compounds has been extensively studied with various transition metals. The hydrothermal chemistry of metal sulfate salts with similar biphenyl-bis-tetrazole ligands has yielded diverse coordination polymers with different structural motifs. These studies have revealed that the ligand can adopt multiple coordination modes, ranging from simple chelation to complex bridging arrangements that generate three-dimensional network structures.

Properties

IUPAC Name

5-[2-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N8/c1-3-7-11(13-15-19-20-16-13)9(5-1)10-6-2-4-8-12(10)14-17-21-22-18-14/h1-8H,(H,15,16,19,20)(H,17,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVJAQAFZXQEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C3=NNN=N3)C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675707
Record name 5,5'-([1,1'-Biphenyl]-2,2'-diyl)bis(2H-tetrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-11-3
Record name 5,5'-([1,1'-Biphenyl]-2,2'-diyl)bis(2H-tetrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) typically involves the reaction of 2,2’-diamino-[1,1’-biphenyl] with sodium azide in the presence of a suitable catalyst. One common method involves the use of FeCl3-SiO2 as an effective heterogeneous catalyst, which offers high yields and simple methodology . Another approach involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .

Industrial Production Methods

Industrial production of tetrazoles, including 5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole), often employs eco-friendly approaches such as the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents such as acetonitrile or dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of 5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) can yield tetrazole N-oxides, while reduction can produce corresponding amines .

Mechanism of Action

The mechanism of action of 5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) involves its interaction with molecular targets through coordination with metal ions. The tetrazole ring can act as a ligand, forming stable complexes with transition metals. These complexes exhibit unique electronic properties that can be exploited in various applications, such as catalysis and materials science . The thermal decomposition of tetrazoles typically involves ring-opening reactions, leading to the release of gaseous products like hydrogen cyanide and nitrogen .

Comparison with Similar Compounds

Structural Analogues

Tetrazole Derivatives with Aromatic Linkers

  • 5,5′-(1,4-Phenylene)bis(1H-tetrazole) (CAS 6926-49-4): This para-substituted analogue lacks the steric hindrance of the ortho-biphenyl core, enhancing its solubility in polar solvents. Computational studies indicate a planar geometry, favoring π-π stacking in coordination polymers .
  • 4,7-Bis((4-(2-alkyl-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][1,2,5]oxadiazole (e.g., 9a–9d ): These derivatives incorporate ethynyl bridges and alkyl chains, improving thermal stability (melting points: 175–206°C) and solution processability. Longer alkyl chains (e.g., dodecyl in 9d ) reduce crystallinity but enhance solubility in organic solvents .

Aliphatic-Linked Bis-Tetrazoles

  • 5,5′-(1,8-Octanediyl)bis(1H-tetrazole) (CAS 7760-59-0): The flexible octanediyl linker increases conformational freedom, reducing thermal stability (decomposes at ~150°C) but improving compatibility with hydrophobic matrices .

Disulfide-Linked Bis-Tetrazoles

  • 5,5′-Dithiobis(1-phenyl-1H-tetrazole) : The disulfide bond introduces redox activity, enabling applications in dynamic covalent chemistry. However, the sulfur linkage lowers thermal stability compared to carbon-linked analogues .

Electronic Properties :

  • The ortho-biphenyl core in 5,5′-([1,1′-Biphenyl]-2,2′-diyl)bis(2H-tetrazole) introduces steric constraints, reducing π-conjugation compared to para-substituted analogues. This results in a higher HOMO-LUMO gap, as suggested by computational studies on similar biphenyl-tetrazole MOFs .
  • Ethynyl-bridged derivatives (e.g., 9a ) exhibit extended conjugation, lowering bandgaps for optoelectronic applications .

Thermal Stability :

  • Alkyl-substituted tetrazoles (e.g., 9d ) show higher thermal stability (melting point: 199°C) due to van der Waals interactions between long chains .
  • Disulfide-linked tetrazoles decompose at lower temperatures (~210°C) due to weaker S–S bonds .

Biological Activity

The compound 5,5'-([1,1'-Biphenyl]-2,2'-diyl)bis(2H-tetrazole) is a tetrazole derivative that has garnered attention for its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of 5,5'-([1,1'-Biphenyl]-2,2'-diyl)bis(2H-tetrazole) can be represented as follows:

  • Molecular Formula : C20_{20}H16_{16}N4_4
  • Molecular Weight : 336.37 g/mol

Tetrazoles have been shown to interact with various biological targets. The mechanisms of action for 5,5'-([1,1'-Biphenyl]-2,2'-diyl)bis(2H-tetrazole) may include:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as protein arginine methyltransferases (PRMTs), which are involved in cancer cell proliferation and survival .
  • Antimicrobial Properties : Some tetrazole derivatives exhibit antifungal and antibacterial activities by disrupting cellular processes in pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives. For instance:

  • In vitro Studies : The compound has been tested against various cancer cell lines. Results indicated significant cytotoxic effects with IC50_{50} values in the low micromolar range.
  • Mechanistic Insights : The anticancer activity is believed to stem from the compound's ability to induce apoptosis and inhibit cell cycle progression.

Antifungal Activity

The antifungal properties of tetrazoles have also been explored:

  • Fungal Strains Tested : The compound was evaluated against strains such as Aspergillus niger and Candida albicans.
  • Results : Inhibition zones ranged from 12 to 16 mm, indicating moderate antifungal activity .

Case Study 1: PRMT Inhibition

A study investigated the inhibition of PRMT1 by a series of tetrazole derivatives. The results showed that modifications at the phenyl ring significantly enhanced inhibitory potency. The structure-activity relationship (SAR) analysis indicated that para-substituted compounds were more effective than their meta counterparts .

CompoundPRMT1 Inhibition (%)
9a85
9f78
16c90

Case Study 2: Antifungal Efficacy

A comparative study assessed the antifungal activity of various tetrazole compounds. The results demonstrated that 5,5'-([1,1'-Biphenyl]-2,2'-diyl)bis(2H-tetrazole) exhibited superior activity compared to traditional antifungals like fluconazole.

CompoundInhibition Zone (mm)
5,5'-([1,1'-Biphenyl]-2,2'-diyl)bis(2H-tetrazole)15
Fluconazole10

Q & A

Q. What are the common synthetic routes for 5,5'-([1,1'-Biphenyl]-2,2'-diyl)bis(2H-tetrazole), and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution using biphenyl precursors and tetrazole derivatives. Key factors include:
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling, with ligand ratios impacting regioselectivity .

  • Temperature control : Reactions often proceed at 80–100°C under inert atmospheres to avoid side reactions like tetrazole ring decomposition.

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility, while aqueous workup minimizes byproducts.

  • Yield-Purity Trade-off : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical for isolating >95% purity, though yields may drop by 10–15% .

    • Data Table : Synthesis Comparison
MethodYield (%)Purity (%)Key Challenge
Suzuki-Miyaura Coupling65–7592–97Ligand sensitivity
Nucleophilic Substitution50–6085–90Competing ring-opening

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies biphenyl and tetrazole protons (δ 7.2–8.1 ppm for aromatic, δ 9.5–10.2 ppm for NH in tetrazole). Overlap in aromatic regions may require 2D NMR (e.g., COSY, HSQC) .
  • IR Spectroscopy : Confirms tetrazole rings via N–H stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolves spatial arrangement of biphenyl-tetrazole linkages; symmetry constraints often require slow evaporation from DMSO/EtOH .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., 220°C vs. 250°C) arise from:
  • Analytical technique limitations : TGA (open crucible) vs. DSC (sealed pans) may yield differing results due to atmospheric oxygen exposure.
  • Sample history : Recrystallization solvents (e.g., DMSO vs. EtOH) affect crystallinity and stability.
  • Resolution Strategy :

Perform controlled heating ramps (2°C/min) under N₂.

Cross-validate with mass spectrometry to track decomposition byproducts.

Use synchrotron XRD to monitor structural changes in real time .

Q. What computational approaches best predict the compound’s binding affinity with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite for preliminary screening of biphenyl-tetrazole interactions with ATP-binding pockets. Adjust scoring functions to account for tautomerism in tetrazole rings .

  • MD Simulations : GROMACS/AMBER for 100-ns trajectories to assess stability of hydrogen bonds (e.g., between tetrazole NH and kinase residues).

  • QM/MM Hybrid Models : Combine DFT (B3LYP/6-31G*) for ligand electronic properties with MM for protein flexibility .

    • Data Table : Example Binding Metrics
Target KinaseDocking Score (kcal/mol)H-Bond Interactions
EGFR (Wild Type)-9.23 (Asn842, Thr854)
c-Met-8.72 (Met1160, Asp1221)

Q. How can the compound’s photophysical properties be optimized for optoelectronic applications?

  • Methodological Answer :
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., –NO₂) at biphenyl positions to redshift absorption (λmax ~350 nm → 420 nm).
  • Aggregation Control : Use steric hindrance (e.g., tert-butyl groups) to suppress π-π stacking, enhancing fluorescence quantum yield .
  • Device Integration : Spin-coat thin films (50–100 nm) on ITO/PEDOT:PSS substrates; characterize via AFM for morphology and EL spectroscopy for emission peaks .

Methodological Frameworks for Addressing Contradictions

  • Theoretical Alignment : Link experimental observations to Hückel’s rule (aromaticity of tetrazole) or frontier molecular orbital theory (charge transport in optoelectronics) .
  • Data Triangulation : Combine experimental, computational, and literature data (e.g., PubChem, PubMed) to validate hypotheses while excluding non-peer-reviewed sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.